Ribavirin-13C5

Vue d'ensemble

Description

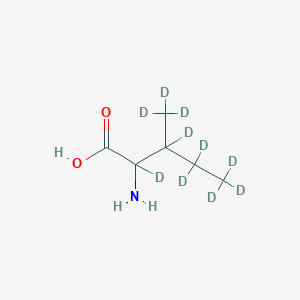

Ribavirine-13C5 est une version marquée par des isotopes stables de la Ribavirine, un analogue antiviral de la guanosine nucléoside. Ce composé est principalement utilisé comme standard interne pour la quantification de la Ribavirine par chromatographie en phase gazeuse ou chromatographie en phase liquide-spectrométrie de masse. La Ribavirine elle-même est connue pour son activité antivirale à large spectre contre divers virus à ARN et ADN, y compris le virus de l'hépatite C, le virus de l'immunodéficience humaine et le virus respiratoire syncytial .

Applications De Recherche Scientifique

Ribavirin-13C5 has a wide range of scientific research applications, including:

Chemistry: Used as an internal standard in analytical chemistry for the quantification of Ribavirin.

Biology: Studied for its antiviral properties and interactions with viral RNA and DNA.

Medicine: Investigated for its therapeutic potential in treating viral infections such as hepatitis C, respiratory syncytial virus, and viral hemorrhagic fevers.

Industry: Utilized in the development and quality control of antiviral drugs .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : La synthèse de Ribavirine-13C5 implique l'incorporation d'isotopes de carbone-13 dans la molécule de Ribavirine. Le processus commence généralement par la synthèse chimique du 1,2,4-triazole-3-carboxamide, un intermédiaire clé. Cet intermédiaire est ensuite soumis à une réaction de transglycosylation catalysée par une enzyme pour produire la Ribavirine-13C5. L'enzyme purine nucléoside phosphorylase provenant d'Aeromonas hydrophila est souvent utilisée dans cette réaction .

Méthodes de production industrielle : La production industrielle de Ribavirine-13C5 suit des voies synthétiques similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour obtenir des rendements élevés et une pureté élevée. La synthèse chimique du 1,2,4-triazole-3-carboxamide est suivie d'une transglycosylation catalysée par une enzyme, garantissant l'incorporation d'isotopes de carbone-13 à des positions spécifiques dans la molécule de Ribavirine .

Analyse Des Réactions Chimiques

Types de réactions : Ribavirine-13C5 subit diverses réactions chimiques, notamment :

Oxydation : Ribavirine peut être oxydée pour former divers métabolites.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels de la Ribavirine.

Substitution : Des réactions de substitution nucléophile peuvent se produire à des positions spécifiques dans la molécule de Ribavirine.

Réactifs et conditions courantes :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium aluminium sont utilisés.

Substitution : Des réactifs nucléophiles comme l'azoture de sodium et les thiols sont utilisés dans des conditions douces.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de la Ribavirine, qui peuvent être analysés à l'aide de techniques de chromatographie et de spectrométrie de masse .

4. Applications de la recherche scientifique

Ribavirine-13C5 possède un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme standard interne en chimie analytique pour la quantification de la Ribavirine.

Biologie : Étudié pour ses propriétés antivirales et ses interactions avec l'ARN et l'ADN viraux.

Médecine : Investigated pour son potentiel thérapeutique dans le traitement d'infections virales telles que l'hépatite C, le virus respiratoire syncytial et les fièvres hémorragiques virales.

Industrie : Utilisé dans le développement et le contrôle qualité des médicaments antiviraux .

5. Mécanisme d'action

Ribavirine-13C5 exerce ses effets en mimant les nucléosides guanosine. Une fois entré dans les cellules, il est métabolisé en une forme triphosphate active qui induit la terminaison de la chaîne d'ARN viral et inhibe les polymérases virales. De plus, la Ribavirine inhibe la monophosphate déshydrogénase de l'inosine, conduisant à une diminution du pool de triphosphate de guanosine, essentiel à la réplication virale .

Composés similaires :

Ribavirine : La version non marquée de la Ribavirine, largement utilisée comme agent antiviral.

Tecadenoson : Un autre analogue nucléoside présentant des propriétés antivirales.

Cladribine : Un analogue nucléoside utilisé dans le traitement de certains cancers et d'infections virales

Unicité : Ribavirine-13C5 est unique en raison de son marquage par des isotopes stables, qui permet une quantification et un suivi précis dans diverses applications analytiques et de recherche. Ce marquage offre un avantage significatif dans l'étude de la pharmacocinétique et des voies métaboliques de la Ribavirine sans interférence des composés endogènes .

Mécanisme D'action

Ribavirin-13C5 exerts its effects by mimicking guanosine nucleosides. Upon entry into cells, it is metabolized to an active triphosphate form that induces viral RNA chain termination and inhibits viral polymerases. Additionally, Ribavirin inhibits inosine monophosphate dehydrogenase, leading to a depletion of the guanosine triphosphate pool, which is essential for viral replication .

Comparaison Avec Des Composés Similaires

Ribavirin: The non-labeled version of Ribavirin, widely used as an antiviral agent.

Tecadenoson: Another nucleoside analog with antiviral properties.

Cladribine: A nucleoside analog used in the treatment of certain cancers and viral infections

Uniqueness: Ribavirin-13C5 is unique due to its stable isotope labeling, which allows for precise quantification and tracking in various analytical and research applications. This labeling provides a significant advantage in studying the pharmacokinetics and metabolic pathways of Ribavirin without interference from endogenous compounds .

Propriétés

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxy(113C)methyl)(2,3,4,5-13C4)oxolan-2-yl]-1,2,4-triazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N4O5/c9-6(16)7-10-2-12(11-7)8-5(15)4(14)3(1-13)17-8/h2-5,8,13-15H,1H2,(H2,9,16)/t3-,4-,5-,8-/m1/s1/i1+1,3+1,4+1,5+1,8+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWUCXVSUMQZMFG-XYJHPSJVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=NN1C2C(C(C(O2)CO)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC(=NN1[13C@H]2[13C@@H]([13C@@H]([13C@H](O2)[13CH2]O)O)O)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N4O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1-benzylpyrazol-4-yl)oxy-1H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B8084114.png)

![5-[2-ethoxy-5-(4-methyl-4-oxidopiperazin-4-ium-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B8084140.png)

![D-[UL-13C6]glucose](/img/structure/B8084181.png)

![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine;hydrochloride](/img/structure/B8084197.png)